molecular formula C11H14N4OS B2360646 3-[2-(dimethylamino)ethyl]-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one CAS No. 688793-20-6

3-[2-(dimethylamino)ethyl]-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one

Cat. No.: B2360646
CAS No.: 688793-20-6
M. Wt: 250.32
InChI Key: RRWODJXTYUXFPQ-UHFFFAOYSA-N
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Description

3-[2-(dimethylamino)ethyl]-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one is a heterocyclic compound that belongs to the class of pyrido[2,3-d]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a thioxo group and a dimethylaminoethyl side chain, contributes to its distinctive chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(dimethylamino)ethyl]-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one typically involves the cyclization of 5-acetyl-4-aminopyrimidines. One common method is the Gould–Jacobs reaction, which involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester followed by cyclization at high temperatures (around 250°C) in a mixture of diphenyl oxide and biphenyl . This reaction is particularly effective for pyrimidines containing electron-donating substituents at position 4.

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve the use of carboxylic anhydrides or acid chlorides to acylate 5-acetyl-4-aminopyrimidines, followed by cyclization under reflux conditions with a base such as sodium methoxide in butanol . This method ensures high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[2-(dimethylamino)ethyl]-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the thioxo group, forming a dihydropyrido[2,3-d]pyrimidinone derivative.

    Substitution: The dimethylaminoethyl side chain can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as alkyl halides or amines can be used under basic conditions to substitute the dimethylaminoethyl group.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydropyrido[2,3-d]pyrimidinone derivatives.

    Substitution: Various substituted pyrido[2,3-d]pyrimidines depending on the nucleophile used.

Scientific Research Applications

3-[2-(dimethylamino)ethyl]-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[2-(dimethylamino)ethyl]-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets. The compound is known to inhibit tyrosine kinases and cyclin-dependent kinases, which are crucial for cell proliferation and survival . By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-(dimethylamino)ethyl]-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit multiple molecular targets makes it a versatile compound in medicinal chemistry and drug discovery.

Biological Activity

3-[2-(dimethylamino)ethyl]-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one (commonly referred to as the compound) is a heterocyclic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C11H14N4OSC_{11}H_{14}N_{4}OS and features a pyrido-pyrimidine core with a thioxo group. Its structure can be represented as follows:

Structure C11H14N4OS\text{Structure }\text{C}_{11}\text{H}_{14}\text{N}_{4}\text{OS}

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available pyrimidine derivatives. Various synthetic routes have been explored, including the use of thioketones and dimethylaminoethyl substituents to enhance biological activity.

Anticancer Properties

Numerous studies have investigated the anticancer properties of thioxo-pyrimidine derivatives, including the target compound. For instance:

  • Cell Line Studies : The compound has shown significant cytotoxic effects against various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG-2). In one study, compounds derived from similar thieno[2,3-d]pyrimidine structures exhibited IC50 values ranging from 25.5 μg/mL to 0.36 μg/mL compared to doxorubicin, indicating promising anticancer potential .
  • Mechanism of Action : The proposed mechanisms include inducing apoptosis through caspase activation and cell cycle arrest at the G0/G1 phase. This highlights the compound's potential to disrupt cancer cell proliferation effectively .

Structure-Activity Relationship (SAR)

Research has indicated that modifications on the pyrimidine ring significantly affect biological activity. For example:

  • Electron-Withdrawing Groups : Substituents such as chloro or nitro groups on the aromatic ring have been associated with increased potency against tumor cells .
  • Dimethylamino Ethyl Substitution : The presence of a dimethylamino ethyl group enhances solubility and bioavailability, contributing to improved anticancer activity .

Study 1: Antitumor Activity

In a comparative study of various thieno[2,3-d]pyrimidine derivatives, the compound exhibited substantial inhibitory effects on MDA-MB-231 cells with an IC50 value of 27.6 μM. This study emphasized its selective cytotoxicity against cancer cells compared to normal cells .

Study 2: Combination Therapy

Another investigation assessed the compound's efficacy in combination with gamma radiation on HepG-2 cells. Results indicated that co-treatment significantly enhanced apoptosis rates and reduced cell viability compared to radiation alone .

Data Summary

PropertyValue
Molecular FormulaC₁₁H₁₄N₄OS
IC50 against MDA-MB-23127.6 μM
IC50 against HepG-225.5 μg/mL
MechanismApoptosis induction

Properties

IUPAC Name

3-[2-(dimethylamino)ethyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4OS/c1-14(2)6-7-15-10(16)8-4-3-5-12-9(8)13-11(15)17/h3-5H,6-7H2,1-2H3,(H,12,13,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRWODJXTYUXFPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1C(=O)C2=C(NC1=S)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601324851
Record name 3-[2-(dimethylamino)ethyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601324851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

35.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24782889
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

688793-20-6
Record name 3-[2-(dimethylamino)ethyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601324851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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